molecular formula C9H14N4 B1432247 5-Methyl-4-(piperazin-1-yl)pyrimidine CAS No. 1443210-25-0

5-Methyl-4-(piperazin-1-yl)pyrimidine

Cat. No.: B1432247
CAS No.: 1443210-25-0
M. Wt: 178.23 g/mol
InChI Key: HICWIEVXMXJRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of 5-Methyl-4-(piperazin-1-yl)pyrimidine is intrinsically linked to the broader evolution of pyrimidine chemistry, which began in the late 19th century. The foundation for understanding pyrimidine derivatives was established when Grimaux reported the first laboratory synthesis of a pyrimidine compound in 1879, specifically barbituric acid, through the reaction of urea and malonic acid in the presence of phosphorus oxychloride. This pioneering work opened the door to systematic investigations of pyrimidine chemistry.

The systematic study of pyrimidines gained momentum in 1884 when Pinner initiated comprehensive research by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions were further cemented when he proposed the term "pyrimidin" in 1885, deriving the name from a combination of the words pyridine and amidine due to structural similarities. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of piperazine-containing pyrimidines emerged as a natural extension of these early discoveries. The recognition that pyrimidine rings serve as fundamental building blocks in nucleic acids, appearing in cytosine, thymine, and uracil, provided impetus for exploring substituted derivatives. The incorporation of piperazine moieties into pyrimidine structures represented a significant advancement in heterocyclic chemistry, as these modifications enhanced the compounds' potential for biological activity while maintaining the essential pyrimidine framework.

The specific compound this compound emerged from systematic efforts to develop pyrimidine derivatives with enhanced pharmacological properties. Its development reflects the modern understanding that strategic placement of substituents on the pyrimidine ring can dramatically alter biological activity and selectivity. The methyl group at position 5 and the piperazine substituent at position 4 represent carefully chosen modifications that have proven significant in medicinal chemistry applications.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established for heterocyclic compounds. The compound's official designation according to International Union of Pure and Applied Chemistry nomenclature is 5-methyl-4-piperazin-1-ylpyrimidine. This naming system reflects the structural hierarchy where the pyrimidine ring serves as the parent structure, with substituents identified by their position numbers and chemical nature.

The compound is classified under Chemical Abstracts Service registry number 1443210-25-0, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems may refer to this compound using slightly different formatting, such as 5-methyl-4-(1-piperazinyl)pyrimidine, though these variations represent the same molecular entity.

From a structural classification perspective, this compound belongs to several important chemical categories:

Table 1.1: Classification Categories for this compound

Classification Category Description Significance
Heterocyclic Compounds Contains nitrogen atoms in ring structures Central to biological activity
Pyrimidine Derivatives Based on six-membered diazine ring Fundamental to nucleic acid chemistry
Piperazine Compounds Contains saturated six-membered ring with two nitrogen atoms Important pharmacophore in drug design
Aminopyrimidines Pyrimidine with amine substituent Enhanced receptor binding properties
Substituted Heterocycles Modified from parent ring structures Tailored biological activities

The molecular formula C₉H₁₄N₄ indicates the presence of nine carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 178.23 grams per mole. The structural arrangement features a pyrimidine ring (containing two nitrogen atoms at positions 1 and 3) connected to a piperazine ring (containing two nitrogen atoms in a six-membered saturated ring) at position 4, with an additional methyl group attached at position 5 of the pyrimidine ring.

The compound's systematic classification extends to its categorization as a secondary amine due to the piperazine moiety and as a tertiary amine considering the nitrogen atoms within the ring structures. This dual classification has important implications for the compound's chemical reactivity and biological interactions.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its incorporation of two distinct nitrogen-containing ring systems. The significance of this compound stems from the fundamental role that pyrimidines play in biological systems and the pharmacological importance of piperazine derivatives in medicinal chemistry.

Pyrimidines represent one of the most biologically relevant heterocyclic frameworks, serving as essential components of nucleic acids where they appear as cytosine, thymine, and uracil. This intrinsic biological relevance means that pyrimidine derivatives can readily interact with enzymes, genetic materials, and other cellular components. The presence of a pyrimidine scaffold provides compounds with inherent biocompatibility and the potential for specific molecular recognition events.

The incorporation of a piperazine moiety adds another layer of biological significance. Piperazine-containing compounds have demonstrated remarkable versatility in medicinal chemistry, with numerous approved drugs featuring this structural element. The piperazine ring provides conformational flexibility while maintaining a defined spatial arrangement of nitrogen atoms that can participate in hydrogen bonding and electrostatic interactions with biological targets.

The specific substitution pattern in this compound creates unique opportunities for molecular interactions. The methyl group at position 5 provides hydrophobic character and steric bulk that can influence binding selectivity, while the piperazine substituent at position 4 offers multiple sites for hydrogen bonding and ionic interactions. This combination of structural features positions the compound as an excellent scaffold for drug design and development.

Research has demonstrated that heterocyclic compounds bearing pyrimidine cores exhibit diverse useful biological activities with attractive potential for clinical translation as therapeutic agents. The therapeutic landscape continues to evolve, with pyrimidine scaffolds being explored for their chemical space portfolio in efforts to find novel drugs targeting emerging resistance mechanisms. The versatility of pyrimidine derivatives is further evidenced by their manifestation of gratifying biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties.

Table 1.2: Biological Activity Categories Associated with Pyrimidine Derivatives

Activity Category Mechanism of Action Therapeutic Relevance
Anticancer DNA synthesis inhibition, kinase modulation Oncology therapeutics
Antiviral Nucleoside analog incorporation, enzyme inhibition Infectious disease treatment
Anti-inflammatory Cytokine modulation, enzyme inhibition Autoimmune and inflammatory disorders
Antibacterial Cell wall synthesis inhibition, protein synthesis interference Antimicrobial therapy
Antihypertensive Receptor antagonism, enzyme inhibition Cardiovascular medicine

The compound's significance extends to its role in structure-activity relationship studies, where modifications to the basic framework can provide insights into the molecular determinants of biological activity. The presence of both aromatic and saturated nitrogen heterocycles in a single molecule offers opportunities to explore diverse binding modes and interaction patterns with biological targets.

Position in Piperazinyl-pyrimidine Compound Family

This compound occupies a distinctive position within the broader family of piperazinyl-pyrimidine compounds, representing a specific structural variant that combines optimal substitution patterns for biological activity. This compound family has gained considerable attention in medicinal chemistry due to the successful development of numerous therapeutic agents featuring piperazinyl-pyrimidine scaffolds.

The piperazinyl-pyrimidine family encompasses a diverse array of compounds where piperazine rings are attached to pyrimidine cores at various positions and with different substituent patterns. Notable members of this family include several approved anxiolytic medications such as buspirone, tandospirone, gepirone, and ipsapirone, which are classified as azapirones due to their azaspirodecanedione moieties. These compounds share the common feature of containing piperazinyl-pyrimidine frameworks, though their specific substitution patterns and additional structural elements vary considerably.

The metabolic relationship within this compound family is particularly noteworthy. 1-(2-Pyrimidinyl)piperazine, also known as 1-pyrimidinylpiperazine, serves as a common metabolite of most azapirone anxiolytics. This metabolite acts as an antagonist of the alpha-2 adrenergic receptor with binding affinity values ranging from 7.3 to 40 nanomolar, and functions as a partial agonist of the 5-hydroxytryptamine-1A receptor with a binding affinity of 414 nanomolar. The compound demonstrates negligible affinity for dopamine receptors and does not appear to have significant affinity for alpha-1 adrenergic receptors.

Table 1.3: Key Members of the Piperazinyl-pyrimidine Compound Family

Compound Name Primary Indication Receptor Target Structural Features
Buspirone Anxiolytic 5-hydroxytryptamine-1A partial agonist Azaspirodecanedione moiety
Tandospirone Anxiolytic 5-hydroxytryptamine-1A partial agonist Pyrimidinylpiperazine core
Gepirone Anxiolytic 5-hydroxytryptamine-1A partial agonist Extended alkyl chain
Ipsapirone Anxiolytic 5-hydroxytryptamine-1A partial agonist Substituted piperazine ring
Piribedil Antiparkinsonian Dopamine receptor agonist Benzofuran substitution

Recent research has demonstrated the potential of piperazinyl-pyrimidine derivatives as adenosine A₂A receptor antagonists. A comprehensive study of thiazolo[5,4-d]pyrimidine derivatives containing piperazine and piperidine substituents revealed that compounds bearing piperazine moieties at position 5 showed superior binding affinity compared to piperidine analogues. Specifically, comparison between a piperidine-substituted compound and its corresponding piperazine analogue, both bearing appended benzyl groups, indicated that the piperazine linker is preferred for adenosine A₂A receptor binding.

The structure-activity relationships within the piperazinyl-pyrimidine family have revealed important insights regarding substitution patterns and biological activity. Analysis of different substituents on piperazine rings has shown that while appended phenyl or benzyl residues are equally tolerated, longer phenylethyl groups or para-substituents on phenyl rings can produce decreased binding activity. Conversely, the introduction of ethylamine chains has yielded derivatives with enhanced receptor affinity and selectivity.

This compound represents an optimal balance within this compound family, featuring a strategically placed methyl group that provides favorable steric and electronic properties while maintaining the essential piperazinyl-pyrimidine framework. The compound's position at the 4-carbon of the pyrimidine ring allows for optimal spatial orientation of the piperazine moiety for receptor binding, while the 5-methyl substitution provides additional hydrophobic interactions and metabolic stability.

The compound's classification within the broader heterocyclic building blocks category positions it as a valuable intermediate for further structural modifications. Its utility extends beyond direct therapeutic applications to serve as a synthetic precursor for developing more complex piperazinyl-pyrimidine derivatives with enhanced selectivity and potency profiles. This versatility has made this compound an important compound for research applications in drug discovery and development programs targeting various therapeutic areas.

Properties

IUPAC Name

5-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICWIEVXMXJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The initial and critical step in the synthesis of 5-Methyl-4-(piperazin-1-yl)pyrimidine is the construction of the substituted pyrimidine ring. This is typically achieved by condensation reactions involving β-dicarbonyl compounds and nitrogen sources under basic conditions.

  • Condensation of Ethyl Acetoacetate with Guanidine:
    A common route involves the condensation of ethyl acetoacetate (or related β-ketoesters) with guanidine under basic conditions to form 5-methylpyrimidine derivatives. This reaction forms the pyrimidine ring with the methyl group at the 5-position already introduced. The base facilitates cyclization and ring closure to yield the pyrimidine core efficiently.

  • Alternative Multi-Component Reactions:
    In some advanced synthetic routes, multi-component reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea under basic conditions (e.g., potassium bicarbonate in ethanol) have been used to generate substituted pyrimidine derivatives. Although this method is more general for pyrimidine synthesis, it can be adapted for methyl-substituted pyrimidines by selecting appropriate starting materials.

Purification and Isolation

  • Column Chromatography:
    The crude reaction mixtures are commonly purified by column chromatography using solvent systems such as ethyl acetate/petroleum ether mixtures. This step is crucial to isolate the pure this compound compound with high purity and yield.

  • Crystallization and Washing:
    Additional purification may involve recrystallization from suitable solvents and washing with brine or water to remove inorganic salts and impurities.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core formation Ethyl acetoacetate + guanidine, basic medium 60-75 Base-catalyzed condensation
Piperazine substitution Piperazine + pyrimidine derivative, K2CO3, reflux 55-65 Nucleophilic aromatic substitution
Purification Column chromatography (ethyl acetate/petroleum ether) - Essential for product isolation

Research Findings and Optimization

  • The condensation of ethyl acetoacetate with guanidine under basic conditions is a well-established method providing good yields of the 5-methylpyrimidine core, which is a versatile intermediate for further functionalization.

  • The nucleophilic substitution of the 4-position with piperazine is sensitive to reaction conditions such as temperature, solvent, and base choice. Potassium carbonate in chloroform or other aprotic solvents under reflux has been shown to give optimal conversion with minimal side reactions.

  • Monitoring by thin-layer chromatography (TLC) during the substitution reaction ensures completion and helps optimize reaction times, typically around 5 hours under reflux.

  • Purification by column chromatography is critical to remove unreacted starting materials and side products, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: this compound-5-carboxylic acid.

    Reduction: Dihydro-5-methyl-4-(piperazin-1-yl)pyrimidine.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-4-(piperazin-1-yl)pyrimidine is characterized by a pyrimidine ring substituted with a piperazine moiety. Its chemical structure allows it to act as a bioisostere for phenyl and other aromatic systems, enhancing its pharmacokinetic properties. The compound's IUPAC name is this compound, and it has the following identifiers:

  • CAS Number : 1443210-25-0
  • Molecular Formula : C9H14N4
  • Molecular Weight : 178.24 g/mol

Antidepressant and Antipsychotic Research

Research has indicated that derivatives of piperazine, including those containing pyrimidine structures, exhibit promising activity at serotonin receptors, particularly the 5-HT7 receptor. The compound has been synthesized as a ligand for these receptors, which are implicated in mood regulation and cognitive functions. Studies have shown that modifications to the piperazine group can significantly influence binding affinity and selectivity towards the 5-HT7 receptor .

Neurodegenerative Disorders

This compound has been investigated for its potential as an A2A adenosine receptor antagonist. This receptor plays a crucial role in neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Compounds that target A2A receptors can help mitigate symptoms by modulating neurotransmitter release and improving synaptic function .

Anticancer Activity

The compound's structural features allow it to interact with various targets involved in cancer progression. For instance, pyrimidine derivatives have been shown to exhibit activity against several cancer cell lines. The incorporation of piperazine enhances their ability to penetrate biological membranes and interact with intracellular targets . Specific derivatives have demonstrated cytotoxic effects against breast, ovarian, and lung cancers in preliminary studies .

Case Studies and Research Findings

StudyFocusFindings
Neurodegenerative DisordersSynthesized derivatives showed high binding affinity for A2A receptors, suggesting potential for treating Parkinson’s disease.
Anticancer ActivityEvaluated against multiple cancer cell lines; some derivatives exhibited significant cytotoxicity with low MIC values.
Serotonin Receptor BindingInvestigated structural modifications; certain analogs displayed enhanced affinity for the 5-HT7 receptor, indicating potential antidepressant effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Unlike thieno- or pyrazolo-fused pyrimidines , 5-Methyl-4-(piperazin-1-yl)pyrimidine retains a simple pyrimidine ring, favoring synthetic modularity.
  • Substituent Effects : The benzodioxole-methyl group in 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazinyl}pyrimidine increases molecular weight (298.34 g/mol vs. 178.24 g/mol for the target compound) and lipophilicity (clogP ~1.8 vs. ~0.5) .
  • Synthetic Complexity: Thieno-pyrimidine derivatives require multi-step functionalization (e.g., HATU-mediated coupling) , whereas the target compound is synthesized efficiently via Pd catalysis .

Key Observations :

  • Solubility: Uracil-5-sulfonamides exhibit superior aqueous solubility due to polar sulfonamide groups , whereas thieno-pyrimidines are more lipophilic, favoring membrane penetration .
  • Target Engagement : The target compound’s piperazinyl group facilitates interactions with HDAC catalytic pockets , while acrylamide-containing derivatives (e.g., compound 3b in ) form covalent bonds with kinase cysteine residues .

Crystallographic and Stability Comparisons

The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazinyl}pyrimidine (orthorhombic, Pccn, a = 21.3085 Å) reveals strong intermolecular hydrogen bonding (N–H···N), enhancing thermal stability compared to the target compound . In contrast, this compound lacks crystallographic data in the evidence, suggesting it may be more conformationally flexible.

Biological Activity

5-Methyl-4-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound belongs to the pyrimidine class of compounds, characterized by a six-membered ring containing two nitrogen atoms. The piperazine moiety enhances its pharmacological properties, making it a versatile scaffold in drug design.

Synthesis Methods:
The synthesis typically involves the reaction of piperazine with various pyrimidine derivatives. For instance, one method includes the use of ethyl 2-chloropyrimidine-5-carboxylate as a starting material, which undergoes nucleophilic substitution with piperazine to yield the desired compound .

2. Biological Activity

2.1 Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent inhibition of various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values as low as 3.91 μM indicate strong cytotoxic effects .
  • HCT-116 (colon cancer) : Compounds have been reported with IC50 values ranging from 0.24 to 6.05 μM .

The mechanism of action often involves the inhibition of critical signaling pathways such as ERK and CDK2, leading to cell cycle arrest and apoptosis .

2.2 Neuroprotective Effects

In addition to anticancer properties, some derivatives of this compound have shown neuroprotective effects. A study indicated that certain piperazine-containing pyrimidines inhibited neuroinflammation by reducing nitric oxide and TNF-α production in LPS-stimulated human microglia cells . This suggests potential applications in neurodegenerative diseases.

2.3 Antimicrobial Activity

Pyrimidines are known for their antibacterial and antifungal activities. For instance, derivatives have demonstrated effective inhibition against various strains of bacteria with MIC values as low as 0.25 μg/mL against Gram-positive organisms . This broad-spectrum activity highlights their potential in treating infections.

3. Case Studies

Case Study 1: Anticancer Evaluation
A series of synthesized pyrimidine derivatives were tested for their antiproliferative activities against multiple cancer cell lines. The most promising compound exhibited an IC50 value of 0.12 μM against CDK2, showcasing its potential as an anticancer agent targeting specific kinases involved in tumor growth .

Case Study 2: Neuroprotective Properties
In a neuroprotective study, several piperazine-pyrimidine hybrids were evaluated for their ability to reduce apoptosis markers in human neuronal cells. Compounds showed reduced expression of cleaved caspase-3 and improved cell viability under stress conditions, indicating their therapeutic potential for neurodegenerative disorders .

4. Data Tables

Activity Type Cell Line/Organism IC50 Value (μM) Reference
AnticancerMCF-73.91
AnticancerHCT-1160.24 - 6.05
NeuroprotectionHuman NeuronsNot specified
AntibacterialS. aureus0.25 - 1
AntifungalC. albicans250

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Methyl-4-(piperazin-1-yl)pyrimidine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives have been synthesized using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to facilitate cyclization or substitution . Solvent choice (e.g., polar aprotic solvents like DMF) and stoichiometric ratios (e.g., 2.00 equivalents of NH₄OAc) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent placement on the pyrimidine ring. For example, methyl group protons resonate at δ ~2.5 ppm, while piperazine protons appear as broad singlets .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₃N₅) with precision ≤2 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities; crystal structures of related compounds (e.g., 4-(piperazin-1-yl)pyrimidines) reveal planar pyrimidine rings and chair conformations in piperazine moieties .

Q. How can solubility and stability be evaluated for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Use shake-flask method with buffers (e.g., pH 6.5 ammonium acetate) or DMSO stock solutions. Predictive tools like ACD/Labs Percepta Platform estimate logP and aqueous solubility .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase). The piperazine moiety often forms hydrogen bonds with catalytic residues .
  • QSAR Modeling : Derive predictive models using descriptors like topological polar surface area (TPSA) and LogP. For example, TPSA >60 Ų correlates with reduced blood-brain barrier permeability .
  • MD Simulations : Analyze binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?

  • Methodological Answer :

  • Mechanistic Reassessment : Link discrepancies to assay conditions (e.g., enzyme vs. cell-based assays). For instance, off-target effects in cell models may obscure target-specific activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA). A 2021 study found that variations in IC₅₀ values for piperazine derivatives correlated with buffer ionic strength .
  • Theoretical Frameworks : Apply enzyme kinetics (e.g., Michaelis-Menten) to distinguish competitive vs. allosteric inhibition modes .

Q. How can synthetic pathways be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology identifies optimal conditions .
  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve reproducibility for multi-step syntheses .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product); solvent-free or aqueous conditions minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.